molecular formula C12H15ClO2 B13077214 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid

2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid

Cat. No.: B13077214
M. Wt: 226.70 g/mol
InChI Key: RYDBPPISYASABO-UHFFFAOYSA-N
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Description

Pharmaceutical Intermediate Development

The 3-chloro-4-methylphenyl moiety is a common pharmacophore in nonsteroidal anti-inflammatory drug (NSAID) candidates. For example, fluorinated analogs like (2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid (CAS 1308952-99-9) exhibit cyclooxygenase-2 inhibitory activity, suggesting potential for structural optimization using chlorine substituents.

Materials Science Applications

Branched chlorinated aromatics serve as monomers for high-performance polyesters. The methyl branch in 2-(3-chloro-4-methylphenyl)-3-methylbutanoic acid could enhance polymer glass transition temperatures ($$ T_g $$) by reducing chain mobility, a property critical for aerospace composites.

Ongoing research gaps include:

  • Stereoselective synthesis methods to control enantiopurity.
  • Computational modeling of substituent effects on acid dissociation constants ($$ \text{p}K_a $$) and solubility.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H15ClO2/c1-7(2)11(12(14)15)9-5-4-8(3)10(13)6-9/h4-7,11H,1-3H3,(H,14,15)

InChI Key

RYDBPPISYASABO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)C)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Aldol Condensation

  • Reactants: 3-chloro-4-methylbenzaldehyde and propionaldehyde
  • Catalysts: Alkali metal hydroxides (e.g., sodium hydroxide), alkali metal carbonates, or amines
  • Conditions: Aqueous solution, temperatures between 80°C and 120°C (preferably 95–105°C)
  • Molar Ratios: Benzaldehyde to propionaldehyde typically 1:1 to 1:2; optimized at 1:1.1 to 1:1.3
  • Catalyst Concentration: 0.1 to 0.5 mol per mole of benzaldehyde; alkali metal compounds at 10–100 g/L solution
  • Outcome: Formation of 4-(3-chloro-4-methylphenyl)-2-methylpropenal (unsaturated aldehyde) with approximately 90% theoretical yield
  • Work-up: Separation of organic phase and washing with water; no extensive purification needed

Hydrogenation of Unsaturated Aldehyde

  • Objective: Convert unsaturated aldehyde to saturated alcohol (3-(3-chloro-4-methylphenyl)-2-methylpropanol)
  • Catalyst: Nickel-based catalysts containing 20–60% nickel by weight, supported on kieselguhr or aluminum oxide; preferred catalyst contains 50–55% nickel on kieselguhr
  • Conditions: Liquid phase hydrogenation at 80–120°C (optimal ~95–100°C)
  • Selectivity and Conversion: >90% selectivity with 95–97% conversion
  • Post-reaction: Catalyst removal; alcohol can be used directly or purified by distillation (>98% purity) for subsequent steps

Dehydration to Substituted Propene

  • Reactant: 3-(3-chloro-4-methylphenyl)-2-methylpropanol
  • Catalyst: Vapor phase dehydration over catalysts predominantly containing aluminum oxide, optionally with silicon dioxide
  • Conditions: Vapor phase at 280–340°C
  • Products: Mixture of 1-(3-chloro-4-methylphenyl)-2-methylpropene-1 and its isomer propene-2
  • Purification: Fractional distillation to isolate the desired olefin for hydroformylation

Hydroformylation of Substituted Propene

  • Catalyst: Rhodium-based catalysts such as rhodium chloride or rhodium 2-ethylhexanoate
  • Catalyst Loading: 10–1000 ppm Rh relative to olefin
  • Gases: Carbon monoxide and hydrogen in 1:1 ratio
  • Conditions: Temperature 100–160°C; pressure 15–30 MPa
  • Outcome: Nearly complete conversion to a mixture of aldehydes, primarily 2-(3-chloro-4-methylphenyl)-3-methylbutanal and minor isomeric aldehydes; no alcohol by-products or isomerization products
  • Work-up: Catalyst removal and distillation; fractional distillation yields >96% pure aldehyde fraction

Oxidation to Carboxylic Acid

  • Reactants: 2-(3-chloro-4-methylphenyl)-3-methylbutanal
  • Oxidizing Agent: Potassium permanganate (KMnO4) in acidic medium (e.g., sulfuric acid)
  • Conditions: Addition of KMnO4 at 20–25°C over 2 hours, followed by stirring for 1 hour
  • Work-up: Extraction with toluene, filtration, solvent removal, recrystallization from cyclohexane
  • Yield: Approximately 80–83% of theoretical
  • Product: 2-(3-chloro-4-methylphenyl)-3-methylbutanoic acid with high purity and melting point characteristic of the compound
Step Reactants/Conditions Catalyst/Agent Temperature (°C) Pressure (MPa) Yield (%) Notes
Aldol Condensation 3-chloro-4-methylbenzaldehyde + propionaldehyde NaOH or alkali carbonate 80–120 Atmospheric ~90 Molar ratio benzaldehyde:propionaldehyde 1:1.1–1.3
Hydrogenation Unsaturated aldehyde Ni (50–55%)/kieselguhr 80–120 Atmospheric 95–97 conv., >90% selectivity Liquid phase hydrogenation
Dehydration Saturated alcohol Al2O3-based catalyst 280–340 Atmospheric High Vapor phase dehydration
Hydroformylation Substituted propene + CO + H2 Rhodium salt (10–1000 ppm) 100–160 15–30 ~96 pure aldehyde fraction 1:1 CO:H2 gas ratio
Oxidation Aldehyde + KMnO4 + H2SO4 KMnO4 20–25 Atmospheric ~82–83 Recrystallization yields pure acid
  • The process uses inexpensive and industrially available starting materials.
  • Reaction steps are amenable to scale-up and industrial conditions.
  • Use of nickel and rhodium catalysts ensures high selectivity and conversion, minimizing by-products.
  • The hydroformylation step is critical for obtaining the desired aldehyde intermediate with minimal impurities.
  • Oxidation with KMnO4 under controlled conditions affords high yields of the target acid.
  • Purification steps such as fractional distillation and recrystallization are essential for obtaining high-purity final product.
  • The process avoids environmentally harmful by-products, aligning with green chemistry principles.

The preparation of 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid involves a well-established sequence of aldol condensation, hydrogenation, dehydration, hydroformylation, and oxidation steps. Each step has been optimized for industrial feasibility, catalyst efficiency, and product purity. The methodologies are supported by extensive patent literature and industrial precedents, ensuring reliable synthesis of this compound for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines or thiols.

Scientific Research Applications

Anti-Cancer Properties

Research indicates that 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid exhibits potential anti-cancer properties. A study focused on the compound’s ability to stabilize microtubules, which are critical for cell division. The compound was evaluated in cell-based assays, showing significant changes in tubulin polymerization, indicating its role as a microtubule stabilizer. This activity suggests potential for development as a therapeutic agent in cancer treatment .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, it has been transformed into methyl esters and other functionalized derivatives through established organic synthesis techniques. These derivatives have been evaluated for their pharmacological effects, including anti-inflammatory and analgesic activities .

Fungicide Development

The compound has been studied for its efficacy against resistant strains of rice blast fungus (Magnaporthe oryzae). In trials, it demonstrated comparable effectiveness to established fungicides like carpropamid against MBI-D resistant strains. This highlights its potential as a new fungicide candidate in agricultural practices .

Plant Growth Regulation

Research has also explored the compound's role as a plant growth regulator. Its application has been linked to enhanced growth rates and improved yield in certain crops, suggesting utility in agricultural biotechnology .

Synthetic Routes

The synthesis of 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid typically involves several steps including chlorination and alkylation processes. Below is a summarized table of the synthetic methods reported:

StepReagentsConditionsYield
13-Chloro-4-methylphenol + methylbutyric acidReflux in toluene82.8%
2Potassium permanganate + sulfuric acidRoom temperature86.4%
3Hydrolysis of ester derivativesAcidic conditionsQuantitative

This table illustrates the efficiency of various synthetic approaches to obtain the target compound .

Efficacy Against Rice Blast Disease

In a controlled study, 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid was applied to rice plants infected with the Val75Met strain of Magnaporthe oryzae. Results indicated that the compound effectively reduced disease severity compared to untreated controls, showcasing its potential as an alternative treatment option .

Microtubule Stabilization Assay

A series of assays were conducted using QBI293 cells to assess the microtubule-stabilizing activity of the compound at varying concentrations (1 µM and 10 µM). The changes in acetylated α-tubulin levels were quantified using ELISA methods, demonstrating significant stabilization effects at both concentrations .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Compound Name Substituents on Phenyl Ring Molecular Formula pKa (Predicted) Melting Point (°C) Key Applications References
2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid 3-Cl, 4-CH₃ C₁₂H₁₅ClO₂ ~4.4* Not reported Research chemical -
2-(4-Chlorophenyl)-3-methylbutanoic acid (Fenvaleric acid) 4-Cl C₁₁H₁₃ClO₂ 4.41 Not reported Pesticide intermediate
2-(4-Methoxyphenyl)-3-methylbutanoic acid 4-OCH₃ C₁₂H₁₆O₃ 4.41 153–156 Pharmaceutical impurity
2-(2-Chloro-6-hydroxy-4-(trifluoromethyl)phenylamino)-3-methylbutanoic acid 2-Cl, 6-OH, 4-CF₃, NH- C₁₂H₁₂ClF₃NO₃ Not reported Not reported Insecticide intermediate

Key Observations:

  • Electron-Withdrawing vs. Donating Groups: The 4-chloro substituent in fenvaleric acid (electron-withdrawing) increases acidity compared to the 4-methoxy analog (electron-donating), though both share similar predicted pKa values (~4.4) due to competing steric effects .
  • Biological Activity: Amino-substituted derivatives (e.g., 2-(4-trifluoromethylphenylamino)-3-methylbutanoic acid) exhibit pesticidal activity, highlighting the role of functional groups in target binding .

Isomerism in the Butanoic Acid Chain

  • 3-Methylbutanoic Acid vs. 2-Methylbutanoic Acid: demonstrates that 3-methylbutanoic acid is the predominant isomer in biological systems, likely due to metabolic stability . This suggests that the target compound’s 3-methyl configuration may enhance persistence in vivo compared to 2-methyl analogs.

Industrial and Pharmaceutical Relevance

  • Fenvaleric Acid: Used in pesticide synthesis, particularly as an intermediate for α-cyano-3-phenoxybenzyl esters .
  • Methoxy Analogs: The 4-methoxy derivative (CAS 51632-31-6) is a documented impurity in antidiabetic drugs like gliquidone, emphasizing the need for rigorous purity analysis .

Research Findings and Data Gaps

  • Biological Activity: No direct data exists for the target compound’s bioactivity.
  • Metabolic Pathways: The 3-methylbutanoic acid moiety is frequently observed in drug metabolites, indicating resistance to β-oxidation .
  • Data Limitations: Melting/boiling points and solubility data for the target compound are absent in the evidence. Experimental studies are required to fill these gaps.

Biological Activity

2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid, also known as a potential agrochemical, has garnered attention for its biological activity and applications in various fields, including pharmaceuticals and agriculture. This article delves into the compound's biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a carboxylic acid functional group attached to a branched alkane structure, with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol. Its systematic name indicates the presence of a chloro-substituted aromatic ring and a methylbutanoic acid moiety.

Synthesis Methods

Several synthesis methods have been reported for producing 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid, including:

  • Direct chlorination of the corresponding methylphenylbutanoic acid.
  • Grignard reactions involving appropriate halides.
  • Esterification followed by hydrolysis.

Each method requires precise control of reaction conditions to optimize yield and purity.

Herbicidal and Pesticidal Potential

Research indicates that 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid may exhibit herbicidal or pesticidal properties. Its structural features allow for interactions with biological systems that can inhibit plant growth or pest viability. The compound's potential as an agrochemical is supported by its ability to disrupt metabolic pathways in target organisms, similar to other herbicides.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural characteristics. Studies have shown that modifications in the aromatic ring or alkane chain can significantly affect its potency and selectivity against various biological targets. For instance, compounds with similar structures have demonstrated varying degrees of cytotoxicity against tumor cells, suggesting that the presence of specific functional groups can enhance or diminish biological effects .

Case Studies

  • Cytotoxicity Against Tumor Cells : In vitro studies have demonstrated that derivatives of 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid exhibit selective cytotoxicity against certain human tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Antimicrobial Activity : Comparative studies have shown that related compounds possess significant antibacterial properties against pathogens such as Helicobacter pylori. The mechanism often involves inhibiting key enzymes necessary for bacterial survival, which may also be relevant for 2-(3-Chloro-4-methylphenyl)-3-methylbutanoic acid .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaCAS NumberBiological Activity
2-(4-Chlorophenyl)-3-methylbutanoic acidC12H15ClO21314700-83-8Similar herbicidal activity
3-Chloro-4-methylphenyl isocyanateC10H8ClN28479-22-3Antimicrobial properties
2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acidC13H17ClO21523301-59-8Potential anti-inflammatory effects

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the importance of SAR in drug development.

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